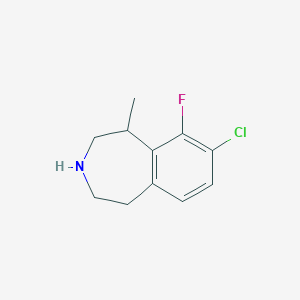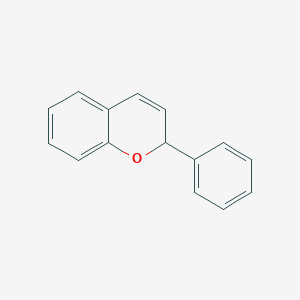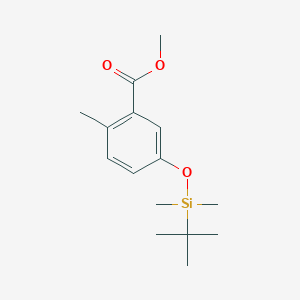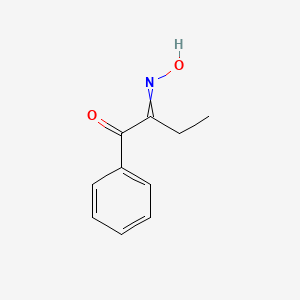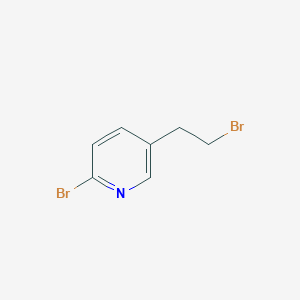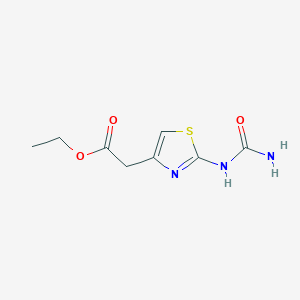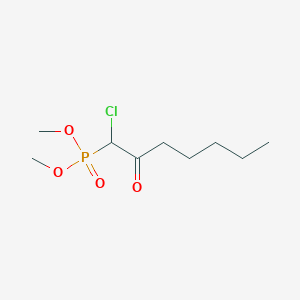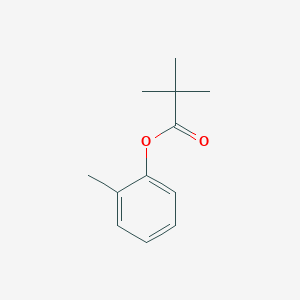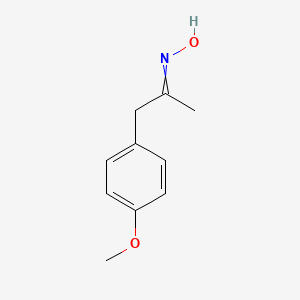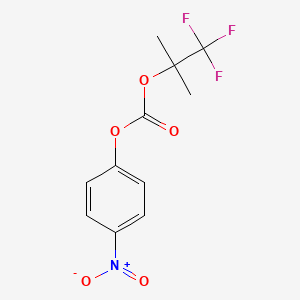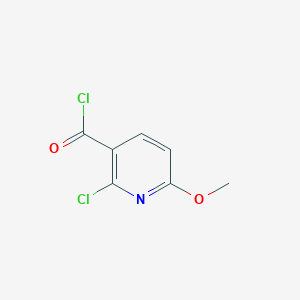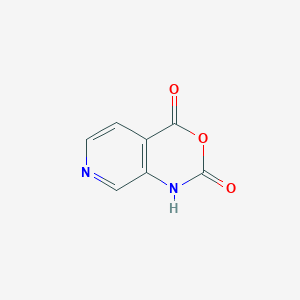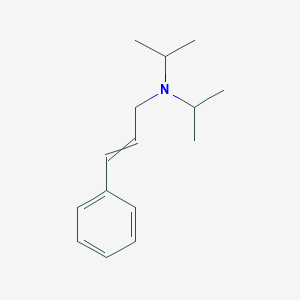
N,N-Bisisopropyl-3-phenyl-2-propenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bisisopropyl-3-phenyl-2-propenamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone, with two isopropyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine can be achieved through several methods. One common approach involves the allylic amination of allylic alcohols with primary or secondary amines in the presence of a catalytic amount of palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) and a stoichiometric amount of tin(II) chloride in tetrahydrofuran (THF) at 50°C . This method allows for the regioselective formation of the desired allylic amine.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bisisopropyl-3-phenyl-2-propenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N,N-Bisisopropyl-3-phenyl-2-propenamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Bisisopropyl-3-phenyl-2-propenamine can be compared with other similar compounds, such as:
N,N-diisopropyl-2-phenylprop-2-en-1-amine: This compound has a similar structure but differs in the position of the phenyl group.
N,N-diisopropyl-3-phenylprop-2-yn-1-amine: This compound has a triple bond instead of a double bond in the prop-2-en-1-amine backbone.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
QOHVOTFSKSSADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC=CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


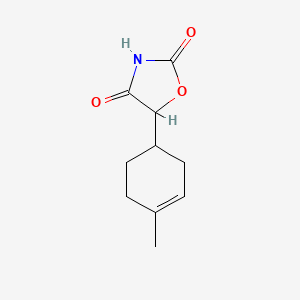
![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)
